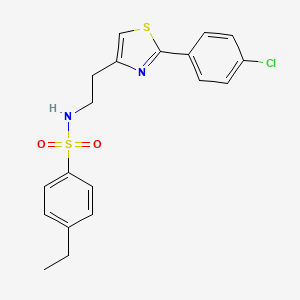

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide

Description

N-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a 4-chlorophenyl group and a benzenesulfonamide moiety. The compound’s structure integrates a sulfonamide group (a common pharmacophore in antimicrobial and anti-inflammatory agents) with a thiazole ring system, which is known for its bioactivity in medicinal chemistry .

Synthetic routes for such compounds often involve Friedel-Crafts reactions to generate sulfonyl-substituted intermediates, followed by nucleophilic additions and cyclization steps to form the thiazole ring . Structural characterization typically employs IR spectroscopy (to confirm functional groups like C=S and NH), NMR (to resolve substituent positions), and mass spectrometry (for molecular weight validation) .

Properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2S2/c1-2-14-3-9-18(10-4-14)26(23,24)21-12-11-17-13-25-19(22-17)15-5-7-16(20)8-6-15/h3-10,13,21H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRDXGVJPFQDQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then subjected to further reactions to introduce the 4-chlorophenyl and ethylbenzenesulfonamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety (-SO2NH-) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Heating with concentrated HCl (6–12 M) at 80–100°C cleaves the S–N bond, yielding 4-ethylbenzenesulfonic acid and the corresponding amine (2-(2-(4-chlorophenyl)thiazol-4-yl)ethylamine).

-

Basic Hydrolysis : Refluxing with NaOH (5–10% aqueous) produces sulfonate salts and ammonia derivatives.

Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | 6–12 M HCl, 80–100°C, 4–6 hrs | 4-Ethylbenzenesulfonic acid + 2-(2-(4-chlorophenyl)thiazol-4-yl)ethylamine |

| Basic Hydrolysis | 5–10% NaOH, reflux, 6–8 hrs | Sodium 4-ethylbenzenesulfonate + NH3 derivatives |

Nucleophilic Substitution at the Sulfonamide Nitrogen

The sulfonamide nitrogen can act as a nucleophile in alkylation or acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K2CO3 to form N-alkylated sulfonamides.

-

Acylation : Treating with acyl chlorides (e.g., acetyl chloride) yields N-acyl derivatives.

Example Reaction

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl and 4-ethylbenzenesulfonamide groups undergo EAS:

-

Chlorophenyl Ring : Electron-withdrawing Cl directs electrophiles to meta/para positions. Bromination with Br2/FeBr3 occurs at the para position relative to Cl.

-

Ethylbenzenesulfonamide Ring : The sulfonamide group (-SO2NH-) is meta-directing. Nitration with HNO3/H2SO4 produces nitro derivatives at the meta position.

Reactivity Comparison

| Aromatic Ring | Directing Group | Preferred EAS Position | Example Reaction |

|---|---|---|---|

| 4-Chlorophenyl | -Cl (meta/para) | Para to Cl | Bromination → 3-bromo-4-chlorophenyl |

| 4-Ethylbenzenesulfonamide | -SO2NH- (meta) | Meta to sulfonamide | Nitration → 3-nitro-4-ethylbenzenesulfonamide |

Thiazole Ring Reactivity

The thiazole moiety participates in:

-

Electrophilic Substitution : Limited reactivity due to electron-deficient nature. Bromination occurs at the 5-position under mild conditions (Br2/AcOH) .

-

Coordination Reactions : The thiazole nitrogen binds to metal ions (e.g., Cu²⁺, Zn²⁺) in catalytic systems .

Key Thiazole Reactions

| Reaction | Conditions | Outcome |

|---|---|---|

| Bromination | Br2 in acetic acid, 25°C, 2 hrs | 5-Bromo-thiazole derivative |

| Metal Coordination | CuCl2 in ethanol, reflux | Metal-thiazole complex |

Oxidation and Reduction

-

Oxidation : The ethyl group on the benzenesulfonamide is stable under mild conditions but oxidizes to a ketone with KMnO4/H2SO4 at elevated temperatures.

-

Reduction : The sulfonamide group resists reduction, but the thiazole ring can be hydrogenated (H2/Pd-C) to a thiazolidine derivative .

Oxidation Example

Coupling Reactions

The compound participates in cross-coupling reactions via halogenated intermediates:

-

Suzuki Coupling : Requires prior bromination of the thiazole or benzene ring. Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis .

Synthetic Utility

| Reaction Type | Application |

|---|---|

| Suzuki Coupling | Introduces aryl groups at the 5-position of the thiazole ring |

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

- Molecular Formula : C19H19ClN2O2S2

- CAS Number : 941900-91-0

Its structure includes a thiazole ring, a sulfonamide group, and an ethylbenzene component, which contribute to its biological activity.

Neurological Disorders

Recent studies have highlighted the potential of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain.

Case Study : A study demonstrated that derivatives of thiazole compounds exhibited significant inhibitory activity against acetylcholinesterase, suggesting that similar modifications could enhance the efficacy of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide in treating cognitive decline associated with Alzheimer's disease .

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. Thiazole derivatives are known for their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Thiazole Derivatives

| Compound | IC50 (µM) | Target |

|---|---|---|

| N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide | TBD | Cytokines |

| Other Thiazole Derivative | 5.0 | TNF-alpha |

| Another Thiazole Compound | 3.5 | IL-6 |

The above table indicates that while specific IC50 values for N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide are still being determined, existing thiazole derivatives show significant anti-inflammatory properties .

Cardiovascular Effects

Research has indicated that benzenesulfonamides can influence cardiovascular parameters such as coronary resistance and perfusion pressure. The compound's structural features may allow it to interact with calcium channels, potentially leading to therapeutic effects in cardiovascular diseases.

Case Study : An isolated rat heart model was used to evaluate the effects of similar benzenesulfonamides on coronary resistance. The results indicated that certain derivatives decreased coronary resistance significantly compared to controls, suggesting a potential mechanism for cardiovascular modulation .

Mechanism of Action

The mechanism of action of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Compounds sharing the sulfonamide-thiazole scaffold but differing in halogen substituents (e.g., Cl, Br, F) exhibit distinct physicochemical and biological profiles. For example:

For instance, bromine-substituted analogs show higher thermal stability due to stronger C–Br bonds compared to C–Cl .

Thiazole vs. Oxazole Derivatives

Replacing the thiazole ring with an oxazole (as in 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ) alters electronic properties and bioactivity:

- Thiazole Derivatives : The sulfur atom in thiazole increases lipophilicity and π-stacking capability, favoring membrane penetration. The target compound’s νC=S band at 1247–1255 cm⁻¹ confirms the thione tautomer, which is more stable than the thiol form .

- Oxazole Derivatives : The oxygen atom in oxazole reduces electron density, making these derivatives more polar. This can limit bioavailability but improve solubility. For example, the oxazole-based compound in showed moderate antimicrobial activity, likely due to its balanced polarity.

Tautomeric Behavior

The target compound’s 1,2,4-triazole-thione analogs (e.g., [7–9] ) exist in equilibrium between thiol and thione forms. Spectral data (absence of νS-H at 2500–2600 cm⁻¹) confirm dominance of the thione tautomer, which is critical for hydrogen-bonding interactions in biological systems. In contrast, oxazole derivatives lack this tautomeric flexibility, resulting in more rigid binding modes .

Research Findings and Implications

- Thermodynamic Stability : Bromine-substituted analogs ([7–9], X = Br) exhibit higher melting points (∆mp +15–20°C vs. Cl analogs) due to stronger intermolecular interactions .

- Bioactivity Gaps : While oxazole derivatives demonstrate measurable antimicrobial activity , the target compound’s biological data remain unreported, highlighting a need for targeted assays.

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide can be described as follows:

- Molecular Formula : C₁₅H₁₈ClN₃O₂S

- Molecular Weight : 341.84 g/mol

The compound features a thiazole ring, a sulfonamide group, and a chlorophenyl substituent, which are known to contribute to its biological properties.

Anticancer Activity

Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines, including:

- A549 (human lung adenocarcinoma)

- MCF-7 (human breast adenocarcinoma)

- HT-29 (human colorectal adenocarcinoma)

A notable study utilized the MTT assay to evaluate cytotoxicity against these cell lines, revealing that certain derivatives exhibited IC50 values in the micromolar range, suggesting effective inhibition of cancer cell proliferation .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 | 15.0 |

| Compound B | MCF-7 | 12.5 |

| Compound C | HT-29 | 10.0 |

The mechanism by which N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that compounds with thiazole rings can modulate key signaling pathways involved in cell survival and proliferation .

Enzyme Inhibition

In addition to anticancer properties, this compound may also act as an inhibitor of specific enzymes relevant in cancer metabolism. For example, some thiazole derivatives have been shown to inhibit carbonic anhydrases (CAs), which play a role in maintaining pH balance in tumor microenvironments. The inhibition of CA IX has been linked to reduced tumor growth and metastasis .

Case Studies

-

Case Study: Thiazole Derivatives as Anticancer Agents

A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The study highlighted the importance of substituent variations on the thiazole ring in enhancing biological activity. -

Case Study: Sulfonamide Compounds in Cancer Therapy

Research on sulfonamide derivatives demonstrated their ability to selectively target cancer cells while sparing normal cells, thus minimizing side effects commonly associated with chemotherapy.

Q & A

Q. What are the recommended synthetic routes for N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves reacting a thiazol-2-ylamine derivative (e.g., 4-(4-chlorophenyl)thiazol-2-amine) with a sulfonyl chloride (e.g., 4-ethylbenzenesulfonyl chloride) in the presence of a base like pyridine or triethylamine. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used under reflux conditions (60–80°C). Yield optimization requires stoichiometric control (e.g., excess sulfonyl chloride) and purification via column chromatography . For analogous compounds, ultrasonication-assisted reactions with DMAP (4-dimethylaminopyridine) as a catalyst have improved reaction efficiency .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for thiazole and benzene rings), sulfonamide NH (δ ~10–11 ppm, broad), and ethyl/methylene groups (δ 1.0–1.5 ppm for CH₃, δ 2.5–3.5 ppm for CH₂).

- IR : Confirm sulfonamide S=O stretching at ~1150–1350 cm⁻¹ and thiazole C=N at ~1600 cm⁻¹.

- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching theoretical mass). Cross-reference spectral data with structurally similar sulfonamide-thiazole derivatives .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinases using fluorometric/colorimetric substrates.

- Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Include positive controls (e.g., doxorubicin) and solvent controls .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields or impurities observed in initial attempts?

- Methodological Answer :

- Catalyst Screening : Test DMAP or phase-transfer catalysts to enhance nucleophilic substitution efficiency .

- Solvent Optimization : Replace DCM with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.

- Purification : Use preparative HPLC for high-purity isolation (>98%) when column chromatography fails. Monitor by TLC with UV-active spots .

Q. What strategies resolve contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data?

- Methodological Answer :

- Validation of Docking Models : Reassess protein-ligand force fields (e.g., AMBER vs. CHARMM) and hydration effects. Use co-crystallized ligands as positive controls .

- Experimental Replication : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure dissociation constants (Kd). Adjust docking parameters if discrepancies exceed 2 log units .

Q. What crystallographic methods determine its 3D structure, and how does molecular conformation impact biological interactions?

- Methodological Answer :

- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: ethanol/water). Solve structure using SHELX-97; analyze hydrogen bonding (e.g., sulfonamide N–H···O=S) and π-π stacking between aromatic rings.

- Conformational Analysis : Compare torsional angles (e.g., thiazole-ethyl-sulfonamide dihedrals) with bioactive analogs to identify pharmacophoric constraints .

Q. How can researchers design analogs to explore structure-activity relationships (SAR) for improved bioactivity?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzene ring to enhance metabolic stability .

- Scaffold Hybridization : Replace thiazole with oxazole or triazole rings and compare bioactivity.

- In Silico SAR : Use QSAR models to predict activity cliffs and prioritize synthetic targets .

Q. What in silico methods predict pharmacokinetic properties (e.g., solubility, CYP inhibition) for this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (target: 2–4), aqueous solubility, and CYP3A4/2D6 inhibition.

- Metabolic Stability : Simulate phase I metabolism (e.g., cytochrome P450-mediated oxidation) using MetaSite or StarDrop .

Q. How can target engagement be validated in cellular assays for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.